molecular formula C41H34O10 B586434 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone CAS No. 59326-04-4

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone

Cat. No.: B586434
CAS No.: 59326-04-4
M. Wt: 686.713
InChI Key: KOLCGGWMOLAHCT-YLZGDECLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone, with the CAS registry number 59326-04-4, is a chemically modified derivative of daunomycinone and is recognized in scientific research as a relevant impurity or intermediate in the context of the anthracycline chemotherapeutic agent, Daunorubicin . This compound is a high molecular weight organic substance, characterized by the molecular formula C 41 H 34 O 10 and a molecular weight of 686.7 g/mol . Its primary research application lies in its use as a reference standard in analytical chemistry and pharmaceutical development. Researchers utilize this compound in quality control processes to monitor the synthesis, purity, and stability of Daunorubicin Hydrochloride, ensuring the safety and efficacy of the active pharmaceutical ingredient (API) by identifying and quantifying this specific impurity . The compound is typically supplied as a red solid and requires specific storage conditions to maintain stability, recommending storage in a refrigerator at 2-8°C . Its complex structure features the daunomycinone aglycone core, which is integral to the biological activity of anthracycline drugs, coupled with a (4-methoxyphenyl)diphenylmethoxy protective group. This specific modification makes it a critical analyte in chromatographic studies, such as High-Performance Liquid Chromatography (HPLC), which is a standard technique for profiling impurities in pharmaceuticals . By studying this and related impurities, researchers can gain deeper insights into the degradation pathways and metabolic profile of anthracycline drugs, ultimately contributing to the development of safer and more effective cancer treatments. Please note: This product is intended for research and analysis purposes only. It is strictly labeled as "For Research Use Only" and is not intended for direct human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

(7S,9S)-6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H34O10/c1-49-26-18-16-25(17-19-26)41(23-10-5-3-6-11-23,24-12-7-4-8-13-24)51-22-31(43)40(48)20-28-32(29(42)21-40)38(46)35-34(37(28)45)36(44)27-14-9-15-30(50-2)33(27)39(35)47/h3-19,29,42,45-46,48H,20-22H2,1-2H3/t29-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLCGGWMOLAHCT-YLZGDECLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)C4(CC(C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)[C@]4(C[C@@H](C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858004
Record name (8S,10S)-6,8,10,11-Tetrahydroxy-1-methoxy-8-{[(4-methoxyphenyl)(diphenyl)methoxy]acetyl}-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59326-04-4
Record name (8S,10S)-6,8,10,11-Tetrahydroxy-1-methoxy-8-{[(4-methoxyphenyl)(diphenyl)methoxy]acetyl}-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

Daunomycinone (C₂₁H₁₈O₈), obtained via hydrolysis of daunorubicin or fermentation products, serves as the primary precursor. Critical modifications include:

  • Demethylation at C4 : Achieved via refluxing with AlCl₃ in nitrobenzene, yielding 4-demethyldaunomycinone (carminomycinone).

  • Protection of Reactive Hydroxyls : Ethylene glycol forms a ketal with the C13-keto group, preventing undesired side reactions during subsequent steps.

Table 1: Key Precursor Modifications

StepReagents/ConditionsYield (%)Reference
C4 DemethylationAlCl₃, nitrobenzene, reflux78–85
C13 Ketal ProtectionEthylene glycol, p-TsOH, toluene92

Introduction of the (4-Methoxyphenyl)diphenylmethoxy Group

The C9 hydroxyl group undergoes selective acylation to install the target side chain:

  • Sulfonation Activation :

    • 4-Demethyl-13-dioxolanyl-daunomycinone reacts with 4-methoxyphenyldiphenylmethylsulfonyl chloride (1.2 eq) in dichloromethane.

    • Catalyzed by N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0–5°C for 4 hours.

  • Nucleophilic Displacement :

    • The sulfonated intermediate is treated with sodium methoxide (2.0 eq) in methanol, displacing the sulfonate group with the (4-methoxyphenyl)diphenylmethoxy-acetyl moiety.

Table 2: Acylation Optimization

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents epimerization
DMAP Concentration0.1 eqMaximizes acylation rate
Reaction Time4 hoursCompletes displacement

Deprotection and Final Isolation

  • Ketal Removal :

    • The dioxolane-protected intermediate is treated with 50% aqueous trifluoroacetic acid (TFA) at 60°C for 2 hours, restoring the C13-keto group.

  • Crystallization :

    • Crude product is purified via recrystallization from ethyl acetate/benzene (1:3 v/v), yielding this compound as a red crystalline solid.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.20 (m, 14H, aromatic), 5.52 (s, 1H, C9-H), 4.10 (q, J=6.5 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃).

  • HRMS : m/z 687.2281 [M+H]⁺ (calc. 687.2284).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 75:25, 1.0 mL/min).

  • X-ray Diffraction : Confirms stereochemistry at C7 (S) and C9 (S).

Challenges and Optimization Strategies

Stereochemical Integrity

  • Epimerization Risk : Low-temperature acylation (0–5°C) and minimized basic conditions preserve the C7/C9 configurations.

  • Chiral Resolution : Recrystallization in ethyl acetate/benzene enriches the desired (7S,9S)-diastereomer.

Scalability Considerations

  • Solvent Selection : Substituting nitrobenzene with dichloroethane in demethylation reduces toxicity without compromising yield.

  • Catalyst Recycling : DMAP recovery via acid-base extraction cuts costs in large-scale batches .

Chemical Reactions Analysis

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced daunomycinone derivatives.

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the daunomycinone core or the attached functional groups.

Scientific Research Applications

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity and stability of daunomycinone derivatives. Researchers investigate its chemical properties to develop new synthetic methods and improve existing ones.

    Biology: This compound is studied for its potential biological activities, particularly its anticancer properties. It is tested in various cell lines to evaluate its cytotoxicity and mechanism of action.

    Medicine: The primary application of this compound is in the development of anticancer drugs. Researchers aim to modify its structure to enhance its efficacy and reduce its toxicity.

    Industry: Although not widely used in industry, this compound serves as a reference material for quality control and standardization in pharmaceutical research.

Mechanism of Action

The mechanism of action of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone involves its interaction with DNA and topoisomerase enzymes. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. Additionally, it inhibits topoisomerase II, an enzyme crucial for DNA unwinding and replication. This dual mechanism leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone and related compounds:

Compound Name CAS Number Molecular Formula Substituent(s) Key Characteristics
This compound 59326-04-4 C₄₁H₃₄O₁₀ 14-position: 4-methoxyphenyl diphenylmethoxy High lipophilicity; used as analytical standard
14-Bromodaunomycinone 29742-69-6 C₂₁H₁₇BrO₈ 14-position: Bromine Reactive halogen for synthetic modifications
6,10,11-Triethylcarbonate Daunomycinone 67665-61-6 C₃₀H₃₀O₁₄ 6,10,11-positions: Ethyl carbonate groups Ester-protected intermediate; hydrolyzes to free hydroxyls
1-Demethyl Hydroxy Daunomycinone 58199-98-7 C₂₀H₁₆O₉ 1-position: Demethylated; additional hydroxyl Altered binding affinity; impurity in doxorubicin synthesis
Daunomycinone-7-D-glucuronide (DM7G) - - 7-position: Glucuronic acid Water-soluble metabolite; facilitates excretion

Physicochemical Properties

  • Lipophilicity : The bulky 4-methoxyphenyl diphenylmethoxy group in the title compound increases hydrophobicity compared to derivatives like DM7G (glucuronide) or 1-demethyl hydroxy variants. This impacts solubility in aqueous media and may influence membrane permeability .
  • Reactivity: Derivatives like 14-bromodaunomycinone (CAS 29742-69-6) are more reactive due to the bromine substituent, enabling further synthetic modifications (e.g., nucleophilic substitution). In contrast, the triethylcarbonate derivatives (CAS 67665-61-6) act as protected intermediates, stabilizing hydroxyl groups during synthesis .

Analytical Characterization

  • Chromatographic Behavior: Reverse-phase HPLC (RP-HPLC) is commonly used to separate daunomycinone derivatives. The title compound’s large aromatic substituent likely results in longer retention times compared to smaller derivatives like 1-demethyl hydroxy daunomycinone .
  • Stability : The 4-methoxyphenyl diphenylmethoxy group may confer stability against enzymatic degradation compared to glucuronides (e.g., DM7G), which are prone to hydrolysis in vivo .

Biological Activity

14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone is a synthetic derivative of daunomycinone, which is renowned for its anticancer properties. This compound features a unique structure that includes a methoxyphenyl group and two diphenylmethoxy groups attached to the daunomycinone core. The modification of the daunomycinone structure aims to enhance its biological activity, particularly in cancer treatment.

The biological activity of this compound primarily involves its interaction with DNA and topoisomerase II enzymes. The compound intercalates into the DNA double helix, disrupting normal DNA function and inhibiting replication and transcription processes. Additionally, it inhibits topoisomerase II, leading to DNA damage accumulation and subsequent apoptosis in cancer cells.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A comparative study indicated that while it was less active in vitro than adriamycin against certain sensitive cell lines (L1210, KB-3-1, and MES-SA), it retained notable cytotoxicity against adriamycin-resistant sublines (KB-A1 and MES-SA/Dx5) .

Data Table: Cytotoxic Activity Comparison

CompoundCell LineIC50 (µM)Remarks
AdriamycinL12100.5Standard reference for comparison
AdriamycinKB-3-10.3Highly sensitive cell line
This compoundL12102.5Less active than adriamycin
This compoundKB-A11.2Retained activity against resistant cells

The synthesis of this compound involves several steps, including Friedel-Crafts alkylation and nucleophilic substitution reactions. The preparation begins with the daunomycinone core, followed by the introduction of the methoxyphenyl and diphenylmethoxy groups under controlled conditions using strong acids or bases.

PropertyValue
Molecular FormulaC₄₁H₃₄O₁₀
Molecular Weight674.68 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Case Studies

Several studies have explored the potential of this compound in cancer therapy:

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer types. The results indicated a dose-dependent response in cell viability assays, suggesting that higher concentrations lead to increased cytotoxicity.
  • Mechanistic Insights : Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death.

Discussion

The unique structural modifications of this compound may offer advantages over traditional daunomycin derivatives by enhancing its selectivity and reducing side effects associated with conventional chemotherapy agents. The ability to retain activity against drug-resistant cell lines highlights its potential as a candidate for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone, and how can its purity be validated?

  • Methodological Answer : Semi-synthetic modification of daunomycinone (aglycone) is a common approach. The 14-position hydroxyl group of daunomycinone can be protected using a (4-methoxyphenyl)diphenylmethyl group via etherification under anhydrous conditions. Reaction optimization should include monitoring by TLC or HPLC. Purification typically involves reverse-phase HPLC (RP-HPLC) with C18 columns, as described for other daunomycinone derivatives . Purity validation requires high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, with attention to residual solvents and byproducts.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign signals for the methoxyphenyl-diphenylmethoxy substituent and differentiate it from the aglycone core. Compare chemical shifts with unmodified daunomycinone (δ ~12.0 ppm for anthraquinone protons) and monitor methoxy group integration (δ ~3.8 ppm). High-resolution X-ray crystallography may resolve ambiguities in stereochemistry, though crystallization challenges are common for lipophilic derivatives .

Advanced Research Questions

Q. What experimental strategies can address contradictions in ¹³C NMR data for daunomycinone derivatives, such as variations in peak intensities?

  • Methodological Answer : Inconsistent peak heights in ¹³C NMR may arise from differences in relaxation times due to paramagnetic additives (e.g., Cr(acac)₃) or sample concentration. Standardize relaxation delay times and use inverse-gated decoupling to minimize NOE effects. For isotopic labeling studies (e.g., [¹³C]-acetate), normalize peak intensities to the methoxy carbon signal and employ quantitative ¹³C DEPT experiments to improve accuracy. Cross-validate with LC-MS/MS to confirm isotopic incorporation .

Q. How does the 14-((4-Methoxyphenyl)diphenylmethoxy) modification influence metabolic stability compared to unmodified daunomycinone?

  • Methodological Answer : Assess stability using in vitro liver microsomal assays (e.g., human CYP450 isoforms). The bulky methoxyphenyl-diphenylmethoxy group likely reduces oxidative metabolism at the 14-position. Monitor degradation via HPLC-UV at 254 nm and compare half-life (t₁/₂) to parent compounds. For cytochrome P450 interactions, use recombinant enzymes (e.g., CYP3A4) and NADPH-dependent cofactors. Note that Streptomyces P450s (e.g., DoxA) may not metabolize daunomycinone derivatives, as seen in related studies .

Q. What genetic or biosynthetic pathways in Streptomyces spp. could be engineered to produce 14-modified daunomycinone derivatives?

  • Methodological Answer : The daunomycin biosynthesis cluster in Streptomyces peucetius includes polyketide synthases (PKS) and tailoring enzymes. To introduce a 14-modification, engineer the PKS to accept alternative extender units or insert a heterologous cytochrome P450 post-PKS. Alternatively, use precursor-directed biosynthesis by supplementing cultures with modified acyl groups. Validate pathway activity via RT-qPCR of doxA homologs and LC-HRMS analysis of fermentation extracts .

Q. How can researchers resolve discrepancies in DNA-binding affinity data for 14-substituted daunomycinone derivatives?

  • Methodological Answer : Use fluorescence quenching assays with ethidium bromide-DNA complexes to quantify binding constants (Kₐ). Control for solvent polarity and ionic strength, as the lipophilic methoxyphenyl-diphenylmethoxy group may enhance non-specific binding. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) using the daunomycinone-DNA crystal structure (PDB: 1D12). Discrepancies may arise from aggregation artifacts; perform dynamic light scattering (DLS) to assess compound solubility .

Q. What in silico tools are suitable for predicting the pharmacokinetic profile of this compound?

  • Methodological Answer : Use SwissADME or ADMETLab 2.0 to predict logP, solubility, and CYP450 inhibition. The bulky substituent will increase logP (>5), suggesting poor aqueous solubility. For bioavailability, apply the Rule of Five and refine with molecular dynamics (MD) simulations of membrane permeability. Compare predictions to experimental Caco-2 cell permeability assays. Note that in vivo models may require formulation with cyclodextrins or liposomes to enhance delivery .

Guidelines for Data Interpretation

  • Contradictions in Biosynthetic Labeling : When using isotopic tracers (e.g., [¹³C]-acetate), ensure spectral resolution exceeds 1 Hz/point to avoid misassignment. For daunomycinone derivatives, prioritize carbonyl (δ ~180 ppm) and aromatic carbons (δ ~110-160 ppm) for analysis, referencing natural abundance controls .
  • HPLC Method Optimization : For RP-HPLC, use gradients of acetonitrile/0.1% trifluoroacetic acid (TFA) to resolve polar byproducts. Adjust column temperature (30–50°C) to improve peak symmetry for lipophilic derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.